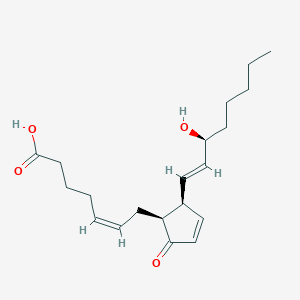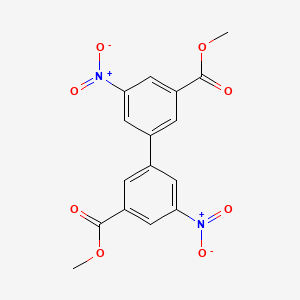
8-イソプロスタグランジン A2
説明
8-iso Prostaglandin A2 is a prostanoid.
科学的研究の応用
肺癌リスクのバイオマーカー
8-イソプロスタグランジン A2の一種である8-イソプロスタグランジン F2αは、脂質過酸化のバイオマーカーであり、酸化ストレスの最も一般的に使用される尺度の一つです . これは、肺癌リスクの確立されたバイオマーカーです . ある研究では、肺癌患者、良性肺結節患者、慢性閉塞性肺疾患(COPD)または喘息患者の間で、8-イソプロスタンの平均レベルに有意な差があることが判明しました .
心臓血管疾患のバイオマーカー
This compoundは、心臓血管疾患のメディエーターであり、心臓血管リスクを高める原因として示唆されています . これは、脂質過酸化から生じる化合物であり、内因性酸化ストレスを示すことができます。心臓血管疾患に関連する多くの証拠があります .
アテローム性動脈硬化症の指標
アテローム性動脈硬化症は、酸化ストレスに関して最もよく研究されている状態です . 酸化ストレスは、内皮機能不全や炎症など、アテローム性動脈硬化症の根底にある状態に関連しています .
高血圧の指標
酸化ストレスの増加は、高血圧の病態生理に関連していることが示唆されています . This compoundなどの酸化ストレス化合物の評価は、そのような状態における追加の予後予測因子となる可能性があります .
肺疾患の指標
特性
IUPAC Name |
(Z)-7-[(1S,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHXHCUNDDAEOZ-UKUWKSPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348063 | |
| Record name | 8-Isoprostaglandin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474391-66-7 | |
| Record name | 8-Isoprostaglandin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474391667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Isoprostaglandin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 8-iso-Prostaglandin A2 exert its biological effects?
A: Research indicates that 8-iso-Prostaglandin A2 interacts with the transient receptor potential A1 (TRPA1) ion channel, causing its activation. [] This interaction triggers a downstream cascade, leading to neuronal excitation, particularly in nociceptive neurons associated with pain sensation. []
Q2: What is the role of 8-iso-Prostaglandin A2 in angiogenesis?
A: Studies show that 8-iso-Prostaglandin A2, alongside 8-iso-Prostaglandin F2alpha and 8-iso-Prostaglandin E2, can inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis. [] This inhibition occurs through the activation of the thromboxane A2 receptor, potentially leading to Rho kinase overactivation. [] This mechanism suggests a possible role for 8-iso-Prostaglandin A2 in counteracting VEGF-driven neovascularization, particularly in conditions where VEGF release and isoprostane formation coincide, such as myocardial ischemia. []
Q3: Is there any evidence for the presence of 8-iso-Prostaglandin A2 in patients with Irritable Bowel Syndrome (IBS)?
A: While research indicates elevated levels of certain PUFA metabolites, like 5,6-EET, in IBS patients, there is currently no direct evidence suggesting a similar increase in 8-iso-Prostaglandin A2 levels in these patients. [] Further research is needed to explore a potential link between 8-iso-Prostaglandin A2 and IBS.
Q4: Are there any known structural analogs of 8-iso-Prostaglandin A2 with different biological activities?
A: Yes, research highlights the importance of the electrophilic carbon in 8-iso-Prostaglandin A2 for its ability to activate TRPA1. [] For instance, PGB2, a structural analog lacking the reactive electrophilic carbon due to steric hindrance, does not activate TRPA1. [] This comparison emphasizes the crucial role of specific structural features in mediating the biological activity of 8-iso-Prostaglandin A2 and its analogs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(1,3-benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]furan-2-one](/img/structure/B585802.png)



![5-[(Dimethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B585811.png)


![[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B585815.png)

